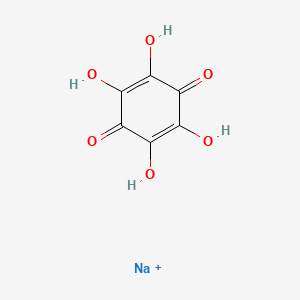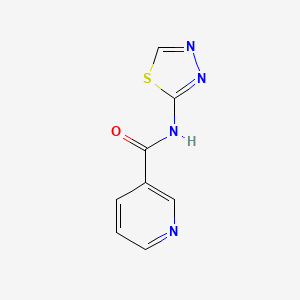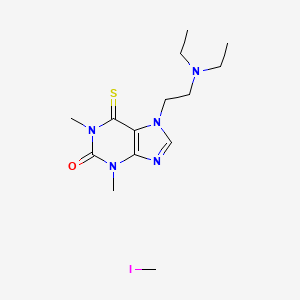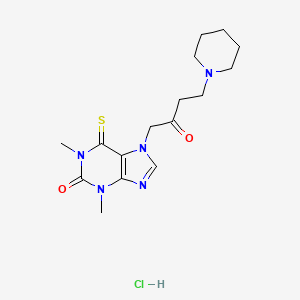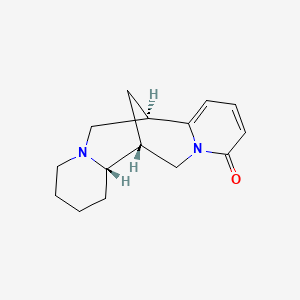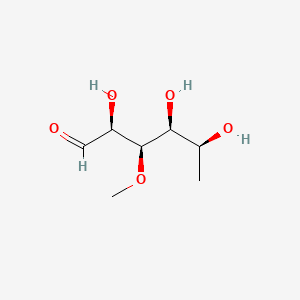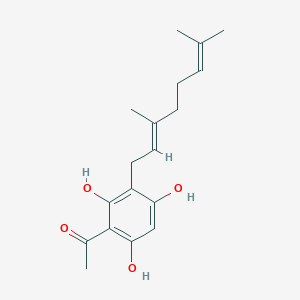
Thionine
Descripción general
Descripción
Thionine, also known as Lauth’s violet, is a heterocyclic compound that was first synthesized by Charles Lauth. It is commonly used as a dye and is structurally related to methylene blue, featuring a phenothiazine core. This compound is known for its strong staining properties and is widely used in biological staining .
Mecanismo De Acción
Target of Action
Thionine, a low-molecular-weight protein found in various plant species, primarily targets bacteria, fungi, yeasts, and various naked cells . The compound’s toxicity requires an electrostatic interaction with the negatively charged phospholipids that make up the membrane of these cells .
Mode of Action
The mode of action of this compound involves either pore formation or a specific interaction with a certain lipid domain after its electrostatic interaction with the cell membrane . This lipid domain might be composed of phosphoinositides, which mediate the transduction of environmental signals in eukaryotes .
Biochemical Pathways
This compound is known to affect several biochemical pathways. It plays a leading role in translation initiation and serves as a precursor of S-adenosylmethis compound (SAM), a cofactor for one-carbon metabolism . This process is responsible for the methylation of DNA, RNA, proteins, and lipids by SAM-dependent methyltransferases . Methylation can have direct biochemical relevance in metabolic reactions .
Result of Action
The primary result of this compound’s action is its toxicity to bacteria, fungi, yeasts, and various naked cells . This toxicity is believed to be due to the compound’s interaction with the cell membrane, leading to pore formation or a specific interaction with a lipid domain . This disrupts the normal functioning of the cell, leading to cell death.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s action, as this compound is a pH-dependent redox indicator . Additionally, the presence of other molecules in the environment, such as phosphoinositides, can also influence the compound’s action
Análisis Bioquímico
Biochemical Properties
Thionine plays a significant role in biochemical reactions. It is first produced as preproproteins and then processed to yield the usually 5 kDa, basic this compound peptide with three or four disulfide bridges . This compound interacts with various enzymes, proteins, and other biomolecules, primarily through electrostatic interactions due to its positive charge .
Cellular Effects
This compound exerts a variety of effects on cells and cellular processes. It is toxic to bacteria, fungi, yeasts, and various naked cells in vitro . Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The mechanism of action involves an electrostatic interaction of the positively charged this compound with the negatively charged phospholipids making up the membrane, followed by either pore formation or a specific interaction with a certain lipid domain .
Dosage Effects in Animal Models
While there is limited information available on the effects of this compound at different dosages in animal models, its toxicity to various cells suggests that it could have threshold effects and potentially toxic or adverse effects at high doses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thionine can be synthesized through various methods, including the oxidation of phenothiazine derivatives. One common method involves the reaction of phenothiazine with sulfuric acid and sodium dichromate, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of phenothiazine in the presence of an oxidizing agent such as sodium dichromate. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Thionine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form various intermediates and products. For example, it can be oxidized using potassium permanganate or hydrogen peroxide.
Substitution: this compound can undergo substitution reactions where its amino groups are replaced by other functional groups.
Major Products Formed:
Oxidation Products: Various oxidized intermediates and products, including methylene blue.
Reduction Products: Leuco-thionine, which is colorless.
Substitution Products: Derivatives with substituted amino groups.
Aplicaciones Científicas De Investigación
Thionine has a wide range of applications in scientific research:
Biological Staining: this compound is used as a metachromatic dye for staining biological tissues, including Nissl bodies in neurons.
DNA Staining: It can be used in place of Schiff reagent for quantitative Feulgen staining of DNA.
Microbial Fuel Cells: this compound mediates electron transfer in microbial fuel cells, enhancing their efficiency.
Medical Research: this compound has been studied for its potential anti-cancer properties, particularly in inhibiting the growth of certain cancer cells.
Comparación Con Compuestos Similares
Thionine is structurally related to several other phenothiazine derivatives, including:
Methylene Blue: Both compounds share a phenothiazine core, but methylene blue has additional methyl groups on its amino groups.
Azure A, B, and C: These are intermediates formed during the oxidation of methylene blue and share structural similarities with this compound.
Uniqueness of this compound: this compound’s strong staining properties and its ability to mediate electron transfer make it unique among phenothiazine derivatives. Its applications in biological staining and microbial fuel cells highlight its versatility and importance in scientific research .
Propiedades
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBBTJXIKFICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883445 | |
| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581-64-6 | |
| Record name | Thionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thionin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-diaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTT2SAT5H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


